5-Oxo-2-prop-2-en-1-ylproline
Overview
Description
5-Oxo-2-prop-2-en-1-ylproline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 3-(2-Oxo-prop-2-en-1-yl)-pyrrolidine-2,5-dione or OPD. It is a cyclic amino acid derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 5-Oxo-2-prop-2-en-1-ylproline is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines. In addition, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that 5-Oxo-2-prop-2-en-1-ylproline has various biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, 5-Oxo-2-prop-2-en-1-ylproline has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-Oxo-2-prop-2-en-1-ylproline in lab experiments is its potential applications in various fields. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, which makes it a valuable tool for studying these areas. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 5-Oxo-2-prop-2-en-1-ylproline can cause liver damage and other adverse effects.
Future Directions
There are several future directions for research on 5-Oxo-2-prop-2-en-1-ylproline. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of the potential use of this compound in the treatment of Alzheimer's disease and other neurodegenerative disorders. In addition, further studies are needed to determine the optimal dosage and administration of 5-Oxo-2-prop-2-en-1-ylproline for its potential use in medicine.
Scientific Research Applications
The potential applications of 5-Oxo-2-prop-2-en-1-ylproline in various fields have been studied extensively. In the field of medicine, this compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In addition, 5-Oxo-2-prop-2-en-1-ylproline has been used as a chiral building block in the synthesis of various biologically active compounds.
properties
IUPAC Name |
5-oxo-2-prop-2-enylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-2-4-8(7(11)12)5-3-6(10)9-8/h2H,1,3-5H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNSNBSFIACQTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCC(=O)N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697738 | |
Record name | 5-Oxo-2-prop-2-en-1-ylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-2-prop-2-en-1-ylproline | |
CAS RN |
406478-96-4 | |
Record name | 5-Oxo-2-prop-2-en-1-ylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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